3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid
Overview
Description
This compound is a unique chemical with the linear formula C14H19O4N1 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Another method involves the use of organic bases like triethylamine, trimethylamine, diisopropylethylamine, diazabicyclo, pyridine and imidazole, and inorganic bases like potassium carbonate, sodium carbonate, cesium carbonate, potassium hydroxide, sodium hydroxide, lithium hydroxide, potassium tert-butoxide and sodium tert-butoxide .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI key DPFKNLUZGOWEPI-UHFFFAOYSA-N . The molecular weight of the compound is 265.31 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.Safety and Hazards
Properties
IUPAC Name |
3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-11-9-14(10-12-20)7-8-15-5-4-6-16(13-15)17(21)22/h4-6,13-14H,7-12H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZGCBBSVWJPOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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